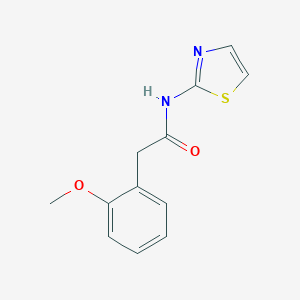![molecular formula C14H15NO2S B270420 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine](/img/structure/B270420.png)
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in 1981 and has been used in scientific research to study the effects of psychedelic compounds on the human brain.
Mecanismo De Acción
The exact mechanism of action of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor.
Biochemical and Physiological Effects:
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is believed to be responsible for its psychedelic effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine in lab experiments is that it has a relatively long half-life, which allows for longer experiments to be conducted. However, one limitation is that it is a controlled substance and requires special permits to be obtained for research purposes.
Direcciones Futuras
There are many potential future directions for research on 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of psychedelic use on the brain and behavior. Additionally, there is potential for the development of new compounds based on the structure of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine that may have improved therapeutic properties.
Métodos De Síntesis
The synthesis of 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea to form 2,4-dimethoxyphenylthiourea. This compound is then reacted with 2-bromo-4,5-dimethoxybenzene in the presence of a palladium catalyst to form 2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine.
Aplicaciones Científicas De Investigación
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine has been used in scientific research to study the effects of psychedelic compounds on the human brain. It has been shown to have similar effects to other psychedelic compounds such as LSD and psilocybin, including altered perception, mood, and cognition.
Propiedades
Nombre del producto |
2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine |
|---|---|
Fórmula molecular |
C14H15NO2S |
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NO2S/c1-16-12-8-7-10(9-13(12)17-2)18-14-6-4-3-5-11(14)15/h3-9H,15H2,1-2H3 |
Clave InChI |
PLABFTQPROWRQS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)SC2=CC=CC=C2N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)

![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)



![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)